molecular formula C13H11ClN4O B3045696 9H-Purine, 6-chloro-9-[(4-methoxyphenyl)methyl]- CAS No. 112088-76-3

9H-Purine, 6-chloro-9-[(4-methoxyphenyl)methyl]-

Cat. No. B3045696
CAS RN: 112088-76-3
M. Wt: 274.7 g/mol
InChI Key: JQNLSVGJRUOZMR-UHFFFAOYSA-N
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Description

“9H-Purine, 6-chloro-9-[(4-methoxyphenyl)methyl]-” is a chemical compound. It is a derivative of purine, which is a heterocyclic aromatic organic compound .


Molecular Structure Analysis

The molecular structure of “9H-Purine, 6-chloro-9-[(4-methoxyphenyl)methyl]-” consists of a purine core, which is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring . It has a chlorine atom at the 6th position and a [(4-methoxyphenyl)methyl] group at the 9th position .

Scientific Research Applications

Organic Chemistry Reactions

  • Research has explored the reactions of chloro- and methylsulfonyl-9-phenyl-9H-purines with various nucleophiles, leading to the formation of methoxy-, ethoxy-, and other substituted 9H-purines, showcasing the versatility of purine derivatives in organic synthesis (Tanji, Kubota, Yamamoto, & Higashino, 1987).

Antitumor Activities

  • A study on N-(4-methoxyphenyl)-N-methyl-9H-purin-6-amines and 9-substituted benzyl-6-chloro-9H-purines revealed their antiproliferative activities against leukemia, neuroblastoma, and gastric cancer cell lines. Some compounds displayed low-micromole GI50 values, indicating potential as antitumor agents (Zhou et al., 2017).

Antimycobacterial Properties

  • Synthesis and evaluation of 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines showed that 9-benzylpurines, especially those with electron-donating substituents, were potent inhibitors against Mycobacterium tuberculosis. This highlights the potential of these compounds as antimycobacterial drugs (Bakkestuen, Gundersen, & Utenova, 2005).

Mechanism of Action

The mechanism of action of “9H-Purine, 6-chloro-9-[(4-methoxyphenyl)methyl]-” is not specified in the sources I found. The mechanism of action of a compound generally refers to its effects on biological systems, which would depend on the specific biological targets of the compound .

Safety and Hazards

The safety and hazards of “9H-Purine, 6-chloro-9-[(4-methoxyphenyl)methyl]-” are not specified in the sources I found. The safety and hazards of a compound would depend on its reactivity, toxicity, and other factors .

Future Directions

The future directions for research on “9H-Purine, 6-chloro-9-[(4-methoxyphenyl)methyl]-” are not specified in the sources I found. Future research could involve studying its synthesis, reactions, mechanism of action, and potential applications .

properties

IUPAC Name

6-chloro-9-[(4-methoxyphenyl)methyl]purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O/c1-19-10-4-2-9(3-5-10)6-18-8-17-11-12(14)15-7-16-13(11)18/h2-5,7-8H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNLSVGJRUOZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC3=C2N=CN=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452725
Record name 9H-Purine, 6-chloro-9-[(4-methoxyphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Purine, 6-chloro-9-[(4-methoxyphenyl)methyl]-

CAS RN

112088-76-3
Record name 9H-Purine, 6-chloro-9-[(4-methoxyphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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